2-Amino-3,5-dichlorobenzoic acid;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dichlorobenzoic acid is a petrochemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . This compound has been used in the production of other chemicals, such as phosphorus pentachloride, and serves as a precursor for molybdenum and ATP binding cassette transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,5-dichlorobenzoic acid can be synthesized through various methods. One common synthetic route involves the chlorination of anthranilic acid, followed by amination . The reaction conditions typically include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-amino-3,5-dichlorobenzoic acid often involves large-scale chlorination processes. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Hydroxylated or alkylated derivatives.
Scientific Research Applications
2-Amino-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit ATP binding cassette transporters, impacting cellular transport mechanisms .
Comparison with Similar Compounds
2-Amino-3,5-dichlorobenzoic acid can be compared with other similar compounds, such as:
3,5-Dichloroanthranilic acid: Similar in structure but may have different reactivity and applications.
2-Amino-4,6-dichlorobenzoic acid: Another chlorinated derivative with distinct chemical properties.
2-Amino-3,5-dibromobenzoic acid:
The uniqueness of 2-amino-3,5-dichlorobenzoic acid lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-3,5-dichlorobenzoic acid;ethane |
InChI |
InChI=1S/C7H5Cl2NO2.C2H6/c8-3-1-4(7(11)12)6(10)5(9)2-3;1-2/h1-2H,10H2,(H,11,12);1-2H3 |
InChI Key |
FPGOOPCOYMXIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.